molecular formula C21H26N2O3 B207786 Isositsirikine CAS No. 6519-27-3

Isositsirikine

Cat. No.: B207786
CAS No.: 6519-27-3
M. Wt: 354.4 g/mol
InChI Key: RGXKJLTVROJBKZ-QLKAYGNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isositsirikine can be synthesized through various methods. One common approach involves the reduction of 4,21-dehydrogeissoschizine hydrochloride using sodium borohydride in methanol . The reaction mixture is then worked up to isolate the desired isomers.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like Catharanthus roseus and Rhazya stricta. The leaves of these plants are processed to isolate the compound, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Isositsirikine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in an organic solvent.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Isositsirikine has a wide range of applications in scientific research:

Mechanism of Action

Isositsirikine exerts its effects primarily through interaction with cellular targets involved in cancer cell proliferation. It inhibits the growth of cancer cells by interfering with their DNA synthesis and inducing apoptosis . The molecular pathways involved include the inhibition of topoisomerase enzymes and the activation of caspase pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific antineoplastic activity against nasopharyngeal carcinoma and lymphocytic leukemia . Its distinct molecular structure allows for targeted interactions with cancer cell DNA, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKJLTVROJBKZ-LZNZQLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317258
Record name Isositsirikine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6519-27-3
Record name Isositsirikine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6519-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-epi-Isositsirikine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isositsirikine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isositsirikine?

A1: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol [, , ].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to elucidate the structure of this compound, including UV spectroscopy, IR spectroscopy, 1H-NMR, and mass spectrometry [, , ].

Q3: What is the core structure of this compound?

A3: this compound, like other monoterpenoid indole alkaloids, is characterized by an indole nucleus linked to a C9-unit derived from the secologanin pathway [, , , ].

Q4: Which plants are known to produce this compound?

A4: this compound has been isolated from various plant species, including Catharanthus roseus, Rhazya stricta, Tabernaemontana elegans, Aspidosperma ramiflorum, Strychnos xantha, and Rauvolfia yunnanensis [, , , , , , ].

Q5: How is this compound biosynthesized?

A5: Studies suggest that this compound is biosynthesized from geissoschizine in Catharanthus roseus callus. This conversion is catalyzed by an NADPH-dependent reductase [, ].

Q6: Are there different isomers of this compound?

A6: Yes, this compound exists as different stereoisomers, including Z-isositsirikine and E-isositsirikine. These isomers differ in the configuration of the double bond within the molecule [, , , , ].

Q7: What is the reported biological activity of this compound?

A7: this compound has shown in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Additionally, it has exhibited antineoplastic activity in the KB test system in vitro and the P-388 test system in vivo [, ].

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